N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a benzodioxole-carboxamide core substituted with a pyridin-3-yl group linked to a tetrahydro-2H-pyran-4-ylmethyl moiety.
Properties
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-19(14-3-4-16-17(10-14)25-12-24-16)21-18(13-5-8-23-9-6-13)15-2-1-7-20-11-15/h1-4,7,10-11,13,18H,5-6,8-9,12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXQQQHJNDJPHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Intermediate: Starting with a pyridine derivative, the intermediate is often synthesized through a series of reactions involving halogenation, nucleophilic substitution, and reduction.
Tetrahydropyran Ring Formation: The tetrahydropyran ring is introduced via cyclization reactions, often using acid or base catalysis to facilitate the ring closure.
Benzo[d][1,3]dioxole Introduction: The benzo[d][1,3]dioxole moiety is typically introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts like palladium.
Amide Bond Formation: The final step involves the formation of the carboxamide group, usually through an amidation reaction using reagents like carbodiimides (e.g., EDCI) or coupling agents (e.g., HATU).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and tetrahydropyran moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings. Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are typically used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium (for coupling reactions), acids or bases (for cyclization).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, a compound with a complex structure, has garnered attention in various scientific research applications. This article delves into its potential uses, particularly in medicinal chemistry, material science, and biological studies.
Anticancer Activity
Recent studies have indicated that derivatives of benzo[d][1,3]dioxole possess significant anticancer properties. Research has shown that compounds similar to this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry investigated the effects of benzo[d][1,3]dioxole derivatives on breast cancer cells. The results demonstrated that these compounds could significantly reduce cell viability and induce cell cycle arrest at the G2/M phase, suggesting their potential as anticancer agents .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Research indicates that compounds containing the benzo[d][1,3]dioxole structure can inhibit the production of pro-inflammatory cytokines.
Case Study:
In a study focusing on inflammatory bowel disease (IBD), derivatives of benzo[d][1,3]dioxole were shown to reduce inflammation markers in animal models. The results suggested that these compounds could serve as potential therapeutic agents for IBD .
Neurological Applications
There is growing interest in the neuroprotective effects of compounds similar to this compound. Research has suggested that these compounds may protect neurons from oxidative stress and neuroinflammation.
Case Study:
A recent publication in Neuropharmacology highlighted the neuroprotective effects of a benzo[d][1,3]dioxole derivative in models of neurodegenerative diseases. The study found that treatment with the compound improved cognitive function and reduced neuronal damage .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Research Findings:
Studies have demonstrated that incorporating this compound into polymer matrices enhances charge transport properties, leading to improved device performance .
Drug Delivery Systems
The compound's ability to form stable complexes with various drugs has led to investigations into its use as a drug delivery vehicle. Its structural features allow it to encapsulate therapeutic agents effectively.
Research Findings:
Research published in Advanced Drug Delivery Reviews showed that formulations containing this compound exhibited controlled release profiles and enhanced bioavailability for poorly soluble drugs .
Summary of Findings
Mechanism of Action
The mechanism of action of N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, where it can either inhibit or activate the target, depending on the nature of the interaction.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and biological activities of comparable compounds:
Key Observations
Substituent Impact on Bioactivity :
- The heptane chain in S807 confers extreme potency as a flavor enhancer but results in rapid oxidative metabolism . In contrast, the pyran-pyridine group in the target compound may improve metabolic stability and CNS penetration due to reduced lipophilicity compared to alkyl chains .
- Trifluoromethyl groups (as in IIc) enhance metabolic stability and electronegativity, contributing to hypoglycemic effects . The absence of such groups in the target compound suggests differing target selectivity.
Heterocyclic Modifications: Imidazopyridine derivatives with pyran-methyl groups (e.g., compounds in and ) inhibit GSK-3β and other kinases, highlighting the pyran moiety’s role in kinase binding .
Physicochemical Properties :
- Melting Points : HSD-2 (175–177°C) and HSD-4 (150.5–152°C) demonstrate how substituent positions on the phenyl ring influence crystallinity . The target compound’s melting point is unreported but likely higher due to rigid pyran and pyridine groups.
- Molecular Weight : The target compound (MW 384.4) falls within the typical range for CNS-penetrant drugs, whereas larger molecules like CCG258205 (MW 522.0) may face bioavailability challenges .
Biological Activity
N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 353.4 g/mol
- CAS Number : 2034260-47-2
This structure includes a pyridine ring, a tetrahydro-pyran moiety, and a benzo[d][1,3]dioxole system, which are known for contributing to various biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays have demonstrated that this compound exhibits selective cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231 and BT-549) and hepatocellular carcinoma (HCC). The mechanism appears to involve the modulation of cell cycle-related proteins such as cyclin-dependent kinases (CDK) and retinoblastoma protein (p-RB), leading to inhibited proliferation of cancer cells without affecting normal cells .
Anti-inflammatory Effects
The compound has shown significant anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies suggest that it reduces airway hyperactivity and eosinophilia in models of asthma, indicating its potential for treating inflammatory diseases .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies reveal that this compound has favorable oral bioavailability. Toxicological evaluations indicate a low level of central nervous system (CNS) penetration, which minimizes side effects typically associated with CNS-active compounds .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated selective cytotoxicity against MDA-MB-231 cells with an IC value of 15 µM. |
| Study 2 | Showed anti-inflammatory effects in guinea pig models with a significant reduction in airway hyperactivity. |
| Study 3 | Reported minimal CNS side effects during pharmacodynamic testing, highlighting its safety profile. |
Q & A
Q. What established synthetic routes are reported for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, including:
- Coupling of pyridine and tetrahydro-2H-pyran moieties : A reductive amination or nucleophilic substitution step using reagents like NaBH(OAc)₃ or K₂CO₃ in polar aprotic solvents (e.g., DMF) to form the pyridinyl-tetrahydropyran backbone .
- Carboxamide formation : Activation of the benzo[d][1,3]dioxole-5-carboxylic acid with EDCl/HOBt or DCC, followed by coupling with the amine intermediate under inert conditions .
- Purification : Column chromatography (silica gel, eluents: CH₂Cl₂/MeOH) or recrystallization to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural confirmation : ¹H/¹³C NMR to identify proton environments (e.g., pyridine ring protons at δ 8.2–8.5 ppm, tetrahydropyran methylene groups at δ 1.5–3.5 ppm) .
- Purity assessment : HPLC with C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) and UV detection at 254 nm .
- Crystallography : Single-crystal X-ray diffraction to resolve stereochemistry, as seen in related pyridine-thiazolidinone analogs .
Advanced Research Questions
Q. How can researchers optimize low yields in the coupling step between the pyridine and tetrahydropyran units?
- Catalyst screening : Use of Yb(OTf)₃ or DBU to enhance reaction efficiency, as demonstrated in ultrasound-assisted synthesis of isoxazolo-pyridine derivatives .
- Solvent effects : Switching from ethanol to DMF improves solubility of hydrophobic intermediates, reducing side-product formation .
- Temperature control : Maintaining 0–5°C during exothermic steps minimizes decomposition .
Q. What strategies resolve contradictions in biological activity data across assay systems?
- Assay standardization : Normalize cell viability protocols (e.g., MTT vs. ATP-based assays) to reduce variability, as discrepancies in related pyrazole-carboxamides were linked to assay conditions .
- Metabolic stability testing : Evaluate cytochrome P450 interactions using liver microsomes to identify assay-specific metabolism differences .
Q. How can computational modeling predict the compound’s interaction with kinase targets?
- Docking studies : Use Schrödinger Suite or AutoDock Vina with crystal structures of homologous targets (e.g., PDB ID 9D6) to map binding pockets .
- MD simulations : AMBER or GROMACS to assess conformational stability of the tetrahydropyran moiety in aqueous environments .
Methodological Considerations
Q. What steps mitigate impurities during the final carboxamide formation?
- Activating agent selection : EDCl/HOBt minimizes racemization compared to DCC .
- Workup protocols : Acid-base extraction (1M HCl/NaHCO₃) removes unreacted starting materials .
Q. How is stereochemical integrity maintained during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
